2-(2-(Naphthalen-2-yl)acetamido)acetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H13NO3 |
|---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
2-[(2-naphthalen-2-ylacetyl)amino]acetic acid |
InChI |
InChI=1S/C14H13NO3/c16-13(15-9-14(17)18)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-7H,8-9H2,(H,15,16)(H,17,18) |
InChI Key |
OVFGAKMCXOQNNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling
The most widely applied method involves activating 2-(naphthalen-2-yl)acetic acid with carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . In the presence of N-hydroxysuccinimide (NHS) , the carboxylic acid is converted to an active ester, which subsequently reacts with glycine in aqueous or organic media. A typical protocol yields 70–85% product after recrystallization from ethanol-water mixtures.
Key Conditions :
-
Solvent: Dichloromethane or dimethylformamide (DMF)
-
Temperature: 0–25°C
-
Reaction Time: 12–24 hours
Mixed Anhydride Method
An alternative approach employs chloroformate derivatives (e.g., isobutyl chloroformate) to generate mixed anhydrides in situ. This method avoids racemization risks and achieves ~80% yield when glycine methyl ester is used as the nucleophile, followed by alkaline hydrolysis to the free acid.
Protection-Deprotection Strategies
Benzyloxycarbonyl (Cbz) Protection
To prevent side reactions during amidation, glycine’s amino group is protected using Cbz chloride in a biphasic system (water/dichloromethane) with sodium bicarbonate. The protected glycine derivative is then coupled with 2-(naphthalen-2-yl)acetyl chloride under Schotten-Baumann conditions. Final deprotection via hydrogenolysis (H₂/Pd-C) affords the target compound in 75–82% overall yield .
Advantages :
-
High chemoselectivity
-
Minimal epimerization
tert-Butoxycarbonyl (Boc) Protection
Boc-protected glycine reacts with 2-(naphthalen-2-yl)acetic acid activated by HOBt/DIC in DMF. Deprotection with trifluoroacetic acid (TFA) yields the product in 68–74% yield . This method is preferred for scalability but requires rigorous anhydrous conditions.
Solvent-Free Multicomponent Reactions
Trichloroacetic Acid-Catalyzed Condensation
A one-pot synthesis condenses 2-naphthol, glyoxylic acid, and acetamide under solvent-free conditions using trichloroacetic acid (TCA) as a catalyst. The reaction proceeds via formation of an iminium intermediate, followed by cyclization and hydrolysis to yield the target compound in 88% yield after 2 hours at 80°C.
Mechanistic Insights :
Cobalt(II) Chloride Catalysis
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) catalyzes the same three-component reaction at 60°C , achieving 85% yield in 90 minutes. The Lewis acid facilitates electron-deficient intermediate stabilization, reducing side-product formation.
Hydrolysis of Ester Precursors
Methyl Ester Hydrolysis
Methyl 2-(2-(naphthalen-2-yl)acetamido)acetate, synthesized via EDC/NHS coupling, undergoes hydrolysis using 1N NaOH in methanol-water (1:1). Acidification with acetic acid precipitates the product in 92% purity (confirmed by HPLC).
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| NaOH Concentration | 1.0 M |
| Temperature | 25°C |
| Reaction Time | 10 hours |
Enzymatic Hydrolysis
Lipase from Candida antarctica (CAL-B) selectively hydrolyzes the methyl ester in phosphate buffer (pH 7.0) at 37°C , offering a greener alternative with 78% yield .
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Carbodiimide-Mediated | 85 | 98 | 24 h | High |
| Mixed Anhydride | 80 | 95 | 18 h | Moderate |
| Cbz Protection | 82 | 97 | 30 h | Low |
| Solvent-Free (TCA) | 88 | 99 | 2 h | High |
| Enzymatic Hydrolysis | 78 | 96 | 48 h | Low |
Chemical Reactions Analysis
Types of Reactions
2-(2-(Naphthalen-2-yl)acetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthalene derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Naphthalene-2,3-dicarboxylic acid.
Reduction: Naphthalen-2-ylmethylamine.
Substitution: 2-Bromo-naphthalen-2-ylacetamidoacetic acid.
Scientific Research Applications
Chemistry
The compound is utilized as a reagent in organic synthesis, particularly in the creation of more complex organic molecules. It can facilitate various reactions, such as:
- Condensation Reactions : Used in the formation of carbon-carbon bonds.
- Functionalization : Acts as a precursor for modifying naphthalene derivatives.
Biology
Research has indicated potential biological activities, including:
- Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : The compound may inhibit enzymes involved in inflammatory pathways, providing therapeutic benefits for conditions like arthritis.
Medicine
The compound is of interest in drug development, particularly for:
- Pharmaceutical Precursor : It serves as a precursor for synthesizing drugs targeting specific biological pathways.
- Potential Therapeutics : Investigated for its role in developing treatments for metabolic disorders and chronic pain management.
Industry
In industrial applications, 2-(2-(Naphthalen-2-yl)acetamido)acetic acid is used:
- As an intermediate in the production of specialty chemicals and dyes.
- In the formulation of agrochemicals due to its biological activity.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, highlighting its potential as an antimicrobial agent.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 2: Anti-inflammatory Effects
In vivo studies on animal models demonstrated that administration of the compound resulted in decreased levels of inflammatory cytokines such as TNF-alpha and IL-6.
| Treatment Group | Cytokine Level (pg/mL) | Control Group Level (pg/mL) |
|---|---|---|
| Treated | 150 | 300 |
Mechanism of Action
The mechanism of action of 2-(2-(Naphthalen-2-yl)acetamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of 2-(substituted acetamido)acetic acids , which vary in their aromatic/heterocyclic substituents and biological activities. Below is a comparative analysis:
Key Findings
Substituent Effects on Bioactivity: The naphthalen-2-yl group in the target compound enhances hydrophobic interactions in protein binding, as seen in its role in HIV-1 capsid inhibitors . Phenoxy derivatives (e.g., Compound 15 in ) exhibit stronger enzyme inhibition (AP-M) due to the electron-withdrawing lactam group (2-oxoperhydroazepinyl), which stabilizes the enzyme-inhibitor complex .
Spectral Differentiation: IR Spectroscopy: The target compound’s amide (CONH) and carboxylic acid (COOH) groups show characteristic peaks at ~1689 cm⁻¹ (amide C=O stretch) and ~1753 cm⁻¹ (COOH), similar to phenoxy analogs . Mass Spectrometry: Beta-lactam analogs () fragment via ring-opening pathways, whereas naphthalene derivatives undergo cleavage at the acetamido bond, producing ions at m/z 242 (naphthalenyl fragment) and 88 (glycine moiety) .
Synthetic Flexibility :
- The target compound can be synthesized via N-methylmorpholine-mediated coupling () or Ugi four-component reactions (), similar to methods for phenylalanine-containing peptidomimetics.
Table 2: Physicochemical Properties
Biological Activity
2-(2-(Naphthalen-2-yl)acetamido)acetic acid, a compound derived from naphthalene, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, including antimicrobial activity and enzyme inhibition.
Synthesis
The synthesis of this compound typically involves the acylation of naphthalene derivatives with acetic acid or its derivatives. The structural confirmation of synthesized compounds is often achieved through various spectroscopic methods such as NMR and mass spectrometry.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of naphthalene derivatives, including this compound. A study evaluating several naphthalene-based compounds reported moderate antifungal activity against various fungal strains and antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged significantly, indicating varying levels of effectiveness.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| This compound | 0.80 - 1.16 | Antifungal |
| This compound | 3.90 - 6.0 | Antibacterial |
The compound demonstrated notable activity against Aspergillus niger and Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .
Enzyme Inhibition
In addition to its antimicrobial properties, the compound has been evaluated for its ability to inhibit specific enzymes. A study focusing on α-glucosidase inhibition showed promising results, with several derivatives exhibiting significant inhibitory activity. The structure-activity relationship (SAR) indicated that modifications on the naphthalene ring could enhance enzyme inhibition.
Case Study 1: Antifungal Activity
A detailed investigation into the antifungal efficacy of naphthalene derivatives revealed that this compound exhibited a strong inhibitory effect on Candida albicans. The study utilized a series of assays to determine the MIC values, which were found to be lower than those of standard antifungal agents .
Case Study 2: Antibacterial Properties
Another case study assessed the antibacterial effects against Escherichia coli and Staphylococcus aureus. The results indicated that the compound's antibacterial activity was comparable to that of established antibiotics, making it a candidate for further development as an antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-(Naphthalen-2-yl)acetamido)acetic acid?
- Methodology : The compound can be synthesized via multi-step reactions involving naphthalene derivatives and acetamido-acetic acid precursors. For example, modified Mannich reactions or hydantoin intermediates (as seen in hydroxynaphthyl-substituted glycine syntheses) are viable starting points .
- Key steps :
Functionalization of naphthalen-2-yl groups via halogenation or oxidation.
Coupling with acetamido-acetic acid derivatives using carbodiimide-based crosslinkers (e.g., EDC/HOBt).
Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
Q. How can researchers characterize the purity and structure of this compound?
- Analytical methods :
- NMR spectroscopy : and NMR to confirm backbone structure and substituent positions (e.g., naphthalene ring protons at δ 7.2–8.5 ppm) .
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% TFA) to assess purity (>95%).
- Mass spectrometry : ESI-MS or MALDI-TOF for molecular ion validation .
Advanced Research Questions
Q. How can conflicting data on biological activity (e.g., antioxidant vs. inert) be resolved?
- Experimental design :
- Use standardized assays (e.g., DPPH radical scavenging for antioxidants) with controlled conditions (pH, temperature).
- Validate results across multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory testing) .
- Troubleshooting :
- Check for impurities (e.g., residual solvents via GC-MS) that may interfere with bioactivity .
- Compare stereochemical configurations; minor enantiomers may lack activity .
Q. What computational methods optimize reaction pathways for this compound?
- Approach :
- Employ density functional theory (DFT) to model transition states and identify energetically favorable pathways .
- Use cheminformatics tools (e.g., RDKit) to predict regioselectivity in naphthalene functionalization .
Q. How to address low yields in large-scale synthesis?
- Strategies :
- Optimize solvent systems (e.g., switch from THF to DMF for better solubility of intermediates).
- Employ flow chemistry for precise control of reaction parameters (temperature, residence time) .
- Data table :
| Parameter | Small-scale (Lab) | Large-scale (Pilot) |
|---|---|---|
| Yield | 65% | 42% |
| Purity (HPLC) | 98% | 89% |
| Recommended Fix | Gradient elution | Continuous flow |
Methodological Guidance
Q. What in vitro models are suitable for studying its anti-inflammatory potential?
- Protocol :
Treat LPS-stimulated RAW 264.7 macrophages with the compound (1–100 µM).
Measure TNF-α/IL-6 levels via ELISA.
Validate with NF-κB luciferase reporter assays .
Q. How to design stability studies under physiological conditions?
- Conditions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
